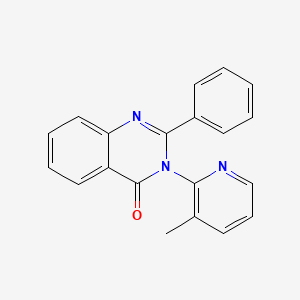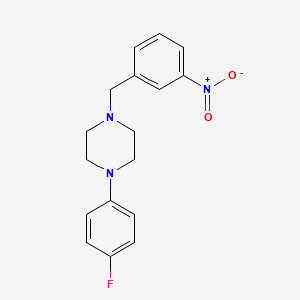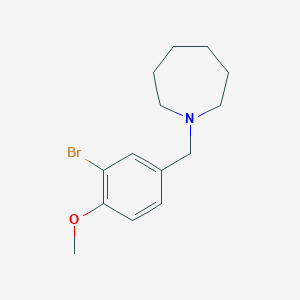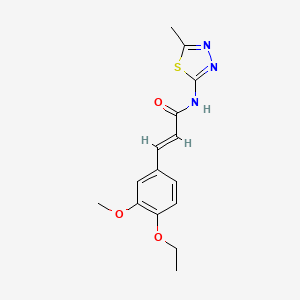
3-(3-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives involves multiple steps, including cyclodehydration and treatment with hydrazine hydrate, starting from 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate. These derivatives can further react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively (Ammar et al., 2011). Another approach includes the use of l-proline as a catalyst under both conventional and microwave heating conditions to synthesize 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives in good yield (Dixit et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone and its derivatives is characterized using various spectroscopic techniques such as FT-IR, mass, 1H-NMR, and 13C-NMR. These techniques help in confirming the structure of synthesized compounds and understanding the substitution pattern on the quinazolinone nucleus, which is crucial for their biological activity and chemical properties (Dixit et al., 2014).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit diverse chemical reactivity, allowing for further functionalization and the creation of various biologically active compounds. For instance, the reaction with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate demonstrates the versatile reactivity of the amino group present in the quinazolinone ring (Ammar et al., 2011). Additionally, the reaction with diarylphosphine oxides under visible light irradiation to synthesize phosphorylated quinolino[2,1-b]quinazolinones showcases innovative approaches to diversify the chemical library of quinazolinone derivatives (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of different substituents on the quinazolinone nucleus can affect these properties significantly, which is important for their application in various fields (Özgen et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are central to their utility in synthesizing compounds with desired biological activities. The synthesis and evaluation of these derivatives provide insight into their potential applications and the role of different substituents in determining their chemical behavior (Dixit et al., 2014).
特性
IUPAC Name |
3-(3-methylpyridin-2-yl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-21-18(14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZPTADANYRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-pyridin-2-yl)-2-phenyl-3H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)
![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)

